molecular formula C23H15ClO6 B2606381 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 302951-07-1

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No. B2606381
CAS RN: 302951-07-1
M. Wt: 422.82
InChI Key: DQCUPXCUHSPDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a methoxyphenoxy group (a phenol ether), and a 4-chlorobenzoate group (a benzoic acid ester). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific positions of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of polar groups like the ester and ether could make this compound somewhat soluble in polar solvents. The aromatic rings could contribute to UV-visible absorption, and the compound could have a relatively high melting point due to the presence of multiple rigid rings .

Scientific Research Applications

Synthesis and Characterization

Research in the synthesis and characterization of compounds with structures related to "3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate" includes the development of novel catalysts and synthetic routes for related compounds. For example, Alonzi et al. (2014) detailed the synthesis and characterization of novel polystyrene-supported TBD catalysts used in the Michael addition for synthesizing Warfarin analogues, highlighting the efficiency of these catalysts in environmentally friendly conditions Alonzi et al., 2014. Such research underscores the importance of developing new synthetic methodologies for compounds with potential applications in various fields.

Molecular Docking and Structural Analysis

The study of molecular structures and interactions through docking and structural analysis is another significant area of research. For instance, Sert et al. (2018) characterized a target compound through various spectroscopic techniques and theoretical investigations, including molecular docking with interleukin-6 (IL-6), demonstrating the compound's potential biological interactions Sert et al., 2018.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or physical properties, it could be studied further for potential uses in materials science, pharmaceuticals, or other fields .

properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO6/c1-27-16-6-8-17(9-7-16)29-21-13-28-20-12-18(10-11-19(20)22(21)25)30-23(26)14-2-4-15(24)5-3-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCUPXCUHSPDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.